3-Acetyl-5-chloro-7-azaindole
Description
Significance of the 7-Azaindole (B17877) Framework in Heterocyclic Chemistry
The 7-azaindole scaffold is a bioisostere of indole (B1671886), meaning it has a similar shape and size but with a nitrogen atom replacing a carbon atom in the six-membered ring. nsf.govnih.gov This substitution can lead to improved physicochemical properties, such as enhanced solubility and bioavailability, making it a valuable tool in drug discovery. nsf.govnih.gov The presence of the nitrogen atom in the pyridine (B92270) ring and the NH group in the pyrrole (B145914) ring allows 7-azaindole to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like protein kinases. nih.govjst.go.jp
The versatility of the 7-azaindole core is further demonstrated by its five potential sites for modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. jst.go.jpresearchgate.net This has led to its incorporation into numerous clinically approved drugs and drug candidates, including the anticancer agent Vemurafenib. nsf.govjst.go.jp Beyond medicinal applications, 7-azaindole derivatives are also explored for their use as blue emitters in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.netrsc.org
Overview of Azaindole Isomers and their Chemical Relevance
Azaindoles, or pyrrolopyridines, exist as four structural isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole, distinguished by the position of the nitrogen atom in the six-membered ring. nih.govresearchgate.net Each isomer possesses distinct physicochemical properties, including differences in lipophilicity, polarity, and aqueous solubility. nih.gov
While all isomers have found applications in medicinal chemistry, 7-azaindoles are the most frequently utilized, followed by 6-azaindoles. pharmablock.commdpi.com The unique electronic and hydrogen-bonding characteristics of each isomer influence their interactions with biological targets. nih.gov For instance, the specific placement of the nitrogen atom in the 7-azaindole structure makes it an excellent "hinge-binding motif" for kinase inhibitors. jst.go.jp The ability to choose among these isomers provides medicinal chemists with a powerful strategy to fine-tune the properties of a drug candidate to optimize its efficacy and pharmacokinetic profile. researchgate.netnih.gov
Historical Context of 7-Azaindole Synthesis and Functionalization
The first isolation of 7-azaindole from coal tar was reported in 1943. uni-muenchen.de Early synthetic methods for creating the 7-azaindole scaffold often mirrored traditional indole syntheses, such as the Fischer, Bartoli, and Reissert methods. nsf.gov However, the electron-deficient nature of the pyridine ring in the starting materials often led to low yields and limited the scope of these reactions. nsf.govresearchgate.net
Significant advancements in the synthesis and functionalization of 7-azaindoles have been achieved through the development of modern synthetic techniques, particularly those involving transition metal catalysis. researchgate.netuni-rostock.deuni-rostock.de Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have become powerful tools for introducing a wide variety of substituents onto the 7-azaindole core. researchgate.netuni-rostock.de More recently, C-H bond functionalization has emerged as an atom-economical strategy for directly modifying the scaffold. rsc.orgrsc.org These methodological advancements have greatly expanded the chemical space accessible to researchers, facilitating the development of novel 7-azaindole derivatives with diverse applications. researchgate.netrsc.org
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)8-4-12-9-7(8)2-6(10)3-11-9/h2-4H,1H3,(H,11,12) |
InChI Key |
CKLUEVOGCHVBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Acetyl 5 Chloro 7 Azaindole and Its Precursors
Precursor Synthesis Strategies for 5-chloro-7-azaindole
The preparation of 5-chloro-7-azaindole is a crucial step in the synthesis of the target compound. Various synthetic routes have been developed, starting from readily available pyridinic precursors.
Multi-step Synthetic Routes to 5-Chloro-7-azaindole from 2-Amino-3-picoline
A documented multi-step synthesis of 5-chloro-7-azaindole commences with 2-amino-3-picoline google.com. This synthetic pathway involves the protection of the amino group, followed by a series of reactions to construct the pyrrole (B145914) ring and subsequent chlorination.
The initial step involves the protection of the amino group of 2-amino-3-picoline, typically with a Boc (tert-butoxycarbonyl) group, to yield 2-(tert-butoxycarbonylamino)-3-methylpyridine. This protected intermediate then undergoes cyclization and dehydration to form the 7-azaindole (B17877) core. The subsequent steps involve a hydrogenation reduction to generate 7-azaindoline, followed by a chlorination reaction using liquid chlorine to introduce the chloro substituent at the 5-position, yielding 5-chloro-7-azaindoline. The final step is a dehydrogenation reaction to restore the aromaticity of the pyrrole ring, affording 5-chloro-7-azaindole google.com.
A detailed representation of this synthetic route is outlined below:
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | 2-Amino-3-picoline | Di-tert-butyl dicarbonate, Triethylamine, Ethanol | 2-(tert-Butoxycarbonylamino)-3-methylpyridine |
| 2 | 2-(tert-Butoxycarbonylamino)-3-methylpyridine | Siliceous organolithium, DMF, THF, HCl | 7-Azaindole |
| 3 | 7-Azaindole | Raney Nickel, Ethanol | 7-Azaindoline |
| 4 | 7-Azaindoline | Liquid chlorine, p-Toluenesulfonic acid, Dichloromethane (B109758) | 5-Chloro-7-azaindoline |
| 5 | 5-Chloro-7-azaindoline | Manganese dioxide, Toluene | 5-Chloro-7-azaindole |
Regioselective Halogenation Approaches to Chloro-7-azaindoles
Regioselective halogenation of the 7-azaindole core presents an alternative strategy for the synthesis of chloro-7-azaindoles. These methods aim to directly introduce a chlorine atom at a specific position on the azaindole ring. Rhodium-catalyzed C-H chlorination has been reported as an efficient method for the regioselective functionalization of 7-azaindoles organic-chemistry.org. This approach utilizes 1,2-dichloroethane (B1671644) (DCE) as the chlorinating agent and a rhodium catalyst to direct the chlorination to a specific position, often ortho to the directing group organic-chemistry.org. While this method provides a direct entry to chlorinated azaindoles, the regioselectivity can be influenced by the directing group present on the azaindole nucleus.
Acylation Strategies at the C-3 Position of 7-Azaindole Derivatives
The introduction of an acetyl group at the C-3 position of the 7-azaindole ring is a key transformation in the synthesis of the target compound. Friedel-Crafts acylation is a commonly employed method for this purpose.
Friedel-Crafts Acylation Approaches utilizing Acid Chlorides
Friedel-Crafts acylation of 7-azaindole derivatives with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is an effective method for the synthesis of 3-acetyl-7-azaindoles nih.govorganic-chemistry.orgsigmaaldrich.com. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich C-3 position of the 7-azaindole ring sigmaaldrich.com. An excess of the Lewis acid is often required to facilitate the reaction, as both the starting material and the product can form complexes with the catalyst organic-chemistry.org. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature nih.gov.
Optimization of Acylation Conditions for 3-Acetyl-7-azaindole Formation
The efficiency of the Friedel-Crafts acylation of 7-azaindole can be influenced by various reaction parameters. Optimization of these conditions is crucial to maximize the yield of the desired 3-acetyl-7-azaindole and minimize the formation of byproducts. Key parameters that are often optimized include the choice of Lewis acid catalyst, the stoichiometry of the reactants and catalyst, the reaction temperature, and the solvent.
A representative optimization table for the Friedel-Crafts acylation of a generic azaindole is presented below, illustrating the effect of different parameters on the reaction yield.
| Entry | Lewis Acid | Equivalents of Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | 1.1 | Dichloromethane | 0 to rt | 4 | Moderate |
| 2 | AlCl₃ | 2.5 | Dichloromethane | 0 to rt | 2 | High |
| 3 | FeCl₃ | 2.5 | Dichloromethane | 0 to rt | 4 | Low |
| 4 | TiCl₄ | 2.5 | Dichloromethane | 0 to rt | 4 | Moderate |
| 5 | AlCl₃ | 2.5 | 1,2-Dichloroethane | rt | 2 | High |
| 6 | AlCl₃ | 2.5 | Dichloromethane | 40 | 1 | High |
This table represents a hypothetical optimization study based on general principles of Friedel-Crafts reactions.
Based on such studies, the use of an excess of a strong Lewis acid like AlCl₃ in a chlorinated solvent at or slightly above room temperature often provides the best results for the C-3 acylation of azaindoles nih.gov.
Sequential Introduction of Acetyl and Chloro Substituents
The synthesis of 3-acetyl-5-chloro-7-azaindole can be achieved through a sequential introduction of the chloro and acetyl groups onto the 7-azaindole core. A plausible and strategic approach involves the initial synthesis of 5-chloro-7-azaindole, followed by a regioselective Friedel-Crafts acylation at the C-3 position.
This synthetic sequence would begin with the preparation of 5-chloro-7-azaindole using one of the methods described in section 2.1. Once the chlorinated precursor is obtained, it can be subjected to Friedel-Crafts acylation conditions. The presence of the electron-withdrawing chloro group at the 5-position is expected to influence the reactivity of the azaindole ring towards electrophilic substitution. However, the C-3 position of the pyrrole ring generally remains the most nucleophilic site in 7-azaindole systems, thus directing the acylation to this position.
The proposed synthetic step would be:
Reactant : 5-chloro-7-azaindole
Reagents : Acetyl chloride, Aluminum chloride (AlCl₃)
Solvent : Dichloromethane or another suitable inert solvent
Product : this compound
This approach allows for a controlled and stepwise construction of the target molecule, leveraging established methodologies for both the chlorination and acylation of the 7-azaindole scaffold.
Strategies for Acetylation of 5-Chloro-7-azaindole
The introduction of an acetyl group at the C-3 position of the 5-chloro-7-azaindole scaffold is most effectively achieved through Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction has been successfully applied to a variety of azaindole isomers. google.com
The general procedure involves the activation of an acylating agent, typically acetyl chloride or acetic anhydride, with a strong Lewis acid catalyst. sigmaaldrich.com Among the various Lewis acids, aluminum chloride (AlCl₃) has been found to be particularly effective for the acylation of azaindoles. google.comsigmaaldrich.com The reaction is typically carried out in an inert solvent, such as dichloromethane (CH₂Cl₂), at room temperature. google.com
A crucial aspect of this methodology is the use of a stoichiometric excess of the Lewis acid. google.com This is necessary because both the nitrogen atoms of the azaindole ring and the carbonyl oxygen of the product can form complexes with the Lewis acid, which would otherwise deactivate the catalyst. sigmaaldrich.com By employing an excess of AlCl₃, a sufficient amount of the catalyst remains available to activate the acylating agent and facilitate the electrophilic substitution.
The reaction proceeds via the formation of a highly electrophilic acylium ion (CH₃CO⁺) from the reaction of acetyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich pyrrole ring of 5-chloro-7-azaindole. The C-3 position of the 7-azaindole nucleus is the most nucleophilic and, therefore, the most favorable site for electrophilic attack. This regioselectivity is a general trend observed in the electrophilic substitution reactions of 7-azaindoles. It has been noted that 7-azaindoles, in general, provide higher yields of C-3 acylated products compared to other azaindole isomers. google.com
| Starting Material | Reagents | Catalyst | Solvent | Temperature | Product | Reference |
| 5-Chloro-7-azaindole | Acetyl chloride | Aluminum chloride (excess) | Dichloromethane | Room Temperature | This compound | google.com |
The workup of the reaction typically involves quenching the reaction mixture with a protic solvent, such as methanol, followed by purification of the product by chromatography. google.com
Strategies for Chlorination of 3-Acetyl-7-azaindole
The direct and regioselective chlorination of 3-acetyl-7-azaindole at the C-5 position presents a more significant synthetic challenge. The electronic properties of the 7-azaindole ring system and the directing effect of the C-3 acetyl group must be carefully considered.
The acetyl group at the C-3 position is an electron-withdrawing group, which deactivates the pyrrole ring towards further electrophilic substitution. In classical aromatic chemistry, an acetyl group is a meta-director. In the context of the 7-azaindole ring, this would suggest that an incoming electrophile might be directed to the C-5 position.
While a specific, high-yielding protocol for the direct C-5 chlorination of 3-acetyl-7-azaindole has not been extensively reported, general strategies for the halogenation of 7-azaindoles can be considered. Common chlorinating agents for electrophilic aromatic substitution include N-chlorosuccinimide (NCS). wikipedia.org The reaction conditions would likely require careful optimization of the solvent, temperature, and potentially a catalyst to achieve the desired regioselectivity.
It is important to note that other positions on the 7-azaindole ring can also be susceptible to chlorination. For instance, a rhodium-catalyzed C-H chlorination of 7-azaindoles using 1,2-dichloroethane as the chlorinating agent has been developed. nih.gov However, this methodology has been shown to be highly regioselective for the C-6 position (ortho to the pyridine (B92270) nitrogen), which is not the desired outcome for the synthesis of this compound. nih.gov This highlights the challenge of controlling regioselectivity in the direct halogenation of the 7-azaindole core.
| Starting Material | Potential Chlorinating Agent | Potential Challenges | Known Regioselectivity (Related Reactions) | Reference |
| 3-Acetyl-7-azaindole | N-Chlorosuccinimide (NCS) | Deactivation of the ring by the acetyl group; potential for reaction at other positions. | C-6 chlorination with Rh-catalysis. | nih.gov |
Given the challenges associated with the direct chlorination of 3-acetyl-7-azaindole, synthetic routes that introduce the chlorine atom at an earlier stage, such as the acetylation of 5-chloro-7-azaindole, are often the more practical and higher-yielding approaches to obtaining this compound. The synthesis of 5-chloro-7-azaindole itself is typically achieved through multi-step sequences starting from substituted pyridines. researchgate.net
Chemical Reactivity and Derivatization Strategies of the 3 Acetyl 5 Chloro 7 Azaindole Core
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Pyrrole (B145914) Rings
Electrophilic aromatic substitution (SEAr) on the 7-azaindole (B17877) nucleus is a complex process influenced by the electronic properties of both the pyrrole and pyridine rings. The pyrrole ring is generally the preferred site for electrophilic attack in 7-azaindoles. However, in the case of 3-acetyl-5-chloro-7-azaindole, the C3-acetyl group strongly deactivates the pyrrole ring towards further electrophilic substitution. This deactivation significantly reduces the reactivity of the C2 position, which is the typical site of electrophilic attack on a 3-substituted indole (B1671886) system.
The pyridine portion of the molecule is inherently deactivated towards electrophiles by the ring nitrogen atom. This deactivation is further intensified by the electron-withdrawing effect of the C5-chloro substituent. While electrophilic halogenation of the parent 7-azaindole N-oxide has been shown to occur regioselectively at the C6 and sometimes C4 positions, such reactions are significantly more challenging on the highly deactivated this compound core. nii.ac.jp Therefore, direct electrophilic aromatic substitution is not a common strategy for the further derivatization of this specific scaffold.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient character of the pyridine ring makes the this compound core an excellent substrate for nucleophilic aromatic substitution (SNAr). rsc.orgmasterorganicchemistry.com In this reaction, the chlorine atom at the C5 position serves as a competent leaving group, and its displacement is facilitated by the presence of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. masterorganicchemistry.com
The general mechanism involves the attack of a nucleophile at the carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride ion to restore aromaticity. masterorganicchemistry.com A variety of nucleophiles can be employed in this reaction, including:
Amines: Primary and secondary amines can displace the C5-chloro group to form 5-amino-7-azaindole (B19720) derivatives.
Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides or phenoxides yields the corresponding 5-alkoxy or 5-aryloxy ethers.
Thiols: Thiolates can be used to introduce sulfur-based functional groups.
These reactions typically proceed under thermal conditions, often in a polar aprotic solvent like DMF or DMSO, and may be catalyzed by a base to generate the active nucleophile. rsc.org The SNAr reaction at the C5 position is a robust method for introducing diversity into the pyridine ring portion of the molecule.
Metal-Catalyzed Cross-Coupling Reactions at Various Positions
Transition-metal-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the functionalization of the this compound core. researchgate.net The C5-Cl bond is an ideal handle for such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a premier method for introducing aryl and heteroaryl substituents at the C5 position. This palladium-catalyzed reaction involves the coupling of the C5-chloro group with an organoboron reagent, typically a boronic acid or boronate ester. mdpi.com The reactivity of C-Cl bonds is lower than that of C-Br or C-I bonds, often requiring more active catalyst systems (e.g., those employing bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos) and higher reaction temperatures. acs.org
Studies on the sequential Suzuki-Miyaura coupling of dihalogenated 7-azaindoles, such as 3-iodo-6-chloro-7-azaindole, have established a clear reactivity difference, allowing for selective reaction at the more reactive C-I bond at lower temperatures, followed by coupling at the C-Cl bond under more forcing conditions. acs.org This principle allows for the controlled and regioselective diarylation of the azaindole scaffold. For this compound, the Suzuki-Miyaura reaction with a variety of (hetero)arylboronic acids provides direct access to 5-aryl derivatives, which are of significant interest in drug discovery. acs.orgnih.gov
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 6-Chloro-3-iodo-1-methyl-7-azaindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (10) | SPhos (20) | Cs₂CO₃ | Toluene/EtOH | 110 | 88 | acs.org |
| 4-Chloro-7-azaindole | Phenylboronic acid | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane | 100 | 91 | atlanchimpharma.com |
| 4-Chloro-2-iodo-1-SEM-7-azaindole | Arylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 80 | Varies | bohrium.com |
Beyond the Suzuki-Miyaura reaction, the C5-chloro group can participate in a range of other palladium-catalyzed transformations.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the C5-chloro position with primary or secondary amines, anilines, or other nitrogen nucleophiles. It provides an alternative to SNAr for accessing 5-amino derivatives, often under milder conditions. bohrium.comuni-muenchen.de
Sonogashira Coupling: The coupling of the C5-Cl bond with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields 5-alkynyl-7-azaindoles. This reaction requires activation of the C-Cl bond, often with more specialized catalyst systems. atlanchimpharma.com
Heck Coupling: This reaction allows for the introduction of alkenyl groups at the C5 position through the coupling with alkenes. atlanchimpharma.com
Coupling with Organozinc Reagents: Palladium can catalyze the cross-coupling of the 7-azaindole core with organozinc compounds like Reformatsky reagents. For instance, the reaction of a TBDMS-protected 3-bromo-5-chloro-7-azaindole with an ethyl Reformatsky reagent gave the corresponding C3-coupled product, leaving the C5-chloro group intact, highlighting the differential reactivity of the halogen atoms. sorbonne-universite.fr A subsequent coupling at the C5-chloro position, though challenging, yielded the desired product in moderate yield (44%). sorbonne-universite.fr
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Yield (%) | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | 4-Chloro-1-SEM-7-azaindole | Secondary Amine | Pd₂(dba)₃ / BINAP | Varies | bohrium.com |
| Sonogashira Coupling | 4-Iodo-1-acetyl-7-azaindole | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | 94 | atlanchimpharma.com |
| Coupling with Reformatsky Reagent | 3-Bromo-5-chloro-1-TBDMS-7-azaindole | BrZnCH₂CO₂Et | Pd(O₂CCF₃)₂ / SPhos | 44 (at C5) | sorbonne-universite.fr |
Regioselective Functionalization via Directed Metalation
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of C-H bonds. uni-muenchen.de This strategy relies on a directing metalation group (DMG) to guide a strong organolithium base (e.g., LDA, s-BuLi) to deprotonate a specific proximal C-H bond. The resulting organometallic intermediate can then be trapped with various electrophiles.
For the this compound system, the pyrrole nitrogen must first be protected (e.g., with a tosyl or SEM group) as the N-H proton is the most acidic site. Once protected, the C3-acetyl group can act as a DMG. While ketones can direct metalation to adjacent positions, studies on analogous 3-amido-7-azaindoles have shown that metalation occurs selectively at the C4 position (a peri-lithiation), overriding the expected C2-lithiation due to an anionic shielding effect from the deprotonated pyrrole ring. uni-muenchen.de It is plausible that the 3-acetyl group would similarly direct metalation to the C4 position, allowing for the introduction of electrophiles such as silyl (B83357) chlorides, aldehydes, or alkyl halides at this otherwise difficult-to-access site.
Functional Group Transformations of the Acetyl and Chloro Moieties
The existing acetyl and chloro groups are not merely passive handles for other reactions but can be chemically transformed to introduce further molecular diversity.
Transformations of the Acetyl Group: The 3-acetyl moiety is a versatile functional group. Standard ketone chemistry can be applied, such as:
Reduction: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding secondary alcohol, 3-(1-hydroxyethyl)-5-chloro-7-azaindole.
Condensation: The acetyl group's carbonyl and α-methyl protons are reactive. A notable example is the reaction of 3-acetyl-7-azaindole with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enaminone intermediate. Subsequent heating with guanidine (B92328) results in the construction of a fused 2-aminopyrimidine (B69317) ring, yielding a tricyclic system. nih.gov This strategy dramatically increases the structural complexity and provides access to new heterocyclic scaffolds.
Oxidation: Baeyer-Villiger oxidation could potentially convert the acetyl group into an acetoxy group.
Transformations of the Chloro Group: The primary transformations of the C5-chloro group are the nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions detailed in sections 3.2 and 3.3. These reactions effectively replace the chlorine atom with a wide array of different substituents, serving as the key step in many synthetic routes.
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Acetyl 5 Chloro 7 Azaindole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of 3-Acetyl-5-chloro-7-azaindole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecule's connectivity and electronic environment can be assembled.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment, including the effects of the electronegative chlorine atom, the acetyl group, and the pyridine (B92270) nitrogen. Based on data from analogous 7-azaindole (B17877) derivatives, the assignments can be predicted. plos.orgunn.edu.ng A broad singlet for the N1-H proton appears at a significant downfield shift due to its acidic nature and potential involvement in hydrogen bonding. plos.org The protons on the heterocyclic rings (H2, H4, H6) and the methyl protons of the acetyl group each give rise to characteristic signals.
Table 1: Predicted ¹H NMR Signal Assignments for this compound Note: Data are estimated based on structurally similar compounds. Actual values may vary depending on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N1-H | ~12.0 - 13.0 | Broad Singlet |
| H2 | ~8.0 - 8.5 | Singlet |
| H4 | ~8.0 - 8.3 | Doublet |
| H6 | ~7.3 - 7.8 | Doublet |
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents. olemiss.edu The carbonyl carbon of the acetyl group is typically the most deshielded, appearing far downfield. The chlorine atom at the C5 position and the nitrogen atom at the N7 position exert significant influence on the chemical shifts of the adjacent and nearby carbon atoms within the bicyclic ring system. plos.orgacs.org Compared to the parent 7-azaindole, the C3, C5, and surrounding carbons show notable shifts due to the electron-withdrawing nature of the acetyl and chloro groups, respectively.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound Note: Data are estimated based on published spectra of related 7-azaindole derivatives. plos.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~125 - 130 |
| C3 | ~115 - 120 |
| C3a | ~120 - 125 |
| C4 | ~130 - 135 |
| C5 | ~118 - 123 |
| C6 | ~145 - 150 |
| C7a | ~145 - 150 |
| -C (O)CH₃ | >190 |
While 1D NMR provides chemical shifts, 2D NMR experiments are essential to confirm the precise atomic connectivity. uni-rostock.de
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this molecule, it would primarily confirm through-bond coupling between any adjacent protons on the rings, although long-range couplings can sometimes be observed.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively link the proton signals (H2, H4, H6, and the acetyl CH₃) to their corresponding carbon atoms (C2, C4, C6, and the acetyl CH₃ carbon). uni-rostock.denih.gov
Correlation from the acetyl methyl protons to both the acetyl carbonyl carbon (C=O) and the C3 carbon of the azaindole ring, confirming the position of the acetyl group.
Correlations from the H2 proton to C3, C3a, and C7a.
Correlations from the H4 proton to C3a, C5, and C6.
Correlations from the H6 proton to C4, C5, and C7a.
These correlations provide an unambiguous map of the molecular skeleton. uni-rostock.de
¹⁵N NMR spectroscopy allows for the direct observation of the two nitrogen nuclei (N1 and N7) in the azaindole core. acs.org These nitrogens exist in different electronic environments—N1 being a pyrrole-type nitrogen and N7 a pyridine-type nitrogen—resulting in distinct chemical shifts. scispace.com This technique is particularly valuable in coordination chemistry. When a 7-azaindole derivative binds to a metal ion, the chemical shift of the coordinating nitrogen atom changes significantly. researchgate.netplos.org Studies on related platinum and gold complexes have shown that coordination to a metal center typically causes a large upfield shift (to a less negative ppm value) for the coordinating nitrogen. researchgate.netplos.org By comparing the ¹⁵N NMR spectrum of free this compound with that of its metal complexes, the precise site of metal binding (N1 vs. N7) can be unequivocally determined. plos.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides insight into the functional groups present in the molecule. IR and Raman spectra are complementary and allow for the identification of characteristic bond vibrations. Studies on structurally similar compounds like 5-chloro-7-azaindole-3-carbaldehyde provide a reliable basis for spectral assignment. mdpi.comresearchgate.net
Table 3: Key Vibrational Frequencies for this compound Note: Frequencies are based on data from analogous compounds and DFT calculations. mdpi.comscispace.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3200 - 3100 | Stretching vibration of the pyrrole (B145914) N-H group. |
| ν(C-H) | 3100 - 3000 | Aromatic C-H stretching vibrations. |
| ν(C=O) | 1680 - 1650 | Strong stretching vibration of the acetyl carbonyl group. researchgate.net |
| ν(C=C)/ν(C=N) | 1600 - 1450 | Ring stretching vibrations of the azaindole core. scispace.com |
| δ(N-H) | 1450 - 1400 | In-plane bending of the N-H bond. |
The spectra are complex due to the fused-ring system, but these key bands confirm the presence of the main functional groups.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, a detailed analysis of the highly analogous compound 5-chloro-7-azaindole-3-carbaldehyde offers significant insight. mdpi.com
This analogue crystallizes in a monoclinic system and reveals a planar molecular structure. mdpi.com A critical feature observed in the crystal lattice is the formation of dimers through strong, dual hydrogen bonds (N1–H···N7′) between the pyrrole N-H of one molecule and the pyridine N7 of a neighboring molecule. mdpi.com This interaction demonstrates the molecule's capacity to act as both a hydrogen bond donor and acceptor, a key feature in supramolecular chemistry and molecular recognition. It is highly probable that this compound would adopt a similar dimeric packing arrangement in the solid state.
Table 4: Crystallographic Data for the Analogous Compound 5-chloro-7-azaindole-3-carbaldehyde mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₅ClN₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.82810(12) |
| b (Å) | 12.7330(3) |
| c (Å) | 15.9167(5) |
| β (°) | 94.539(3) |
| Volume (ų) | 772.01(4) |
Unit Cell Parameters and Crystal System Determination
The determination of unit cell parameters and the crystal system for this compound would be accomplished through single-crystal X-ray diffraction. This technique is the definitive method for establishing the three-dimensional arrangement of atoms within a crystalline solid.
The process involves growing a suitable single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern is analyzed to determine the dimensions of the unit cell (the smallest repeating unit of the crystal lattice) and the angles between its axes. These parameters—a, b, c, α, β, and γ—define the crystal system (e.g., monoclinic, orthorhombic, triclinic).
For context, studies on related 7-azaindole derivatives have revealed a variety of crystal systems. For example, a copper(II) complex, Cu2Cl4(Haza)6 (where Haza = 7-azaindole), crystallizes in the orthorhombic space group Fdd2. researchgate.net Another example, a platinum(II) complex cis-[PtCl2(4Br7AIH)2]·DMF, was found to have a tetragonal crystal system with the space group P43. researchgate.net The specific crystal system for this compound would be dependent on the precise packing of the molecules in the solid state, influenced by factors such as intermolecular forces.
Table 1: Representative Unit Cell Parameters for Related Azaindole Compounds
| Compound | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
| Cu2Cl4(Haza)6 | Orthorhombic | 26.558 | 23.750 | 12.727 | 90 | 90 | 90 | researchgate.net |
| cis-[PtCl2(4Br7AIH)2]·DMF | Tetragonal | 14.775(2) | 14.775(2) | 41.640(8) | 90 | 90 | 90 | researchgate.net |
| 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indole | Trigonal | 25.1614(13) | 25.1614(13) | 17.3032(9) | 90 | 90 | 120 | mdpi.com |
This table is illustrative and shows data for related compounds, not this compound itself.
Analysis of Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding)
The 7-azaindole scaffold is well-known for its ability to form robust hydrogen bonds, which significantly influence the crystal packing. The N-H group of the pyrrole ring and the nitrogen atom of the pyridine ring are classic hydrogen bond donor and acceptor sites, respectively. In the case of this compound, the acetyl group's carbonyl oxygen introduces an additional hydrogen bond acceptor site.
The analysis of the crystal structure would reveal the specific intermolecular interactions, including:
N-H···N Hydrogen Bonding: A common motif in 7-azaindoles is the formation of cyclic dimers through a pair of N-H···N hydrogen bonds. researchgate.net
N-H···O Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor for the N-H group of a neighboring molecule.
C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds are also expected to play a role in stabilizing the crystal lattice. nih.gov
π-π Stacking: The aromatic rings of the azaindole core can engage in π-π stacking interactions, further influencing the packing arrangement. researchgate.netmdpi.com
Halogen Bonding: The chloro substituent at the 5-position could potentially participate in halogen bonding interactions.
In related structures, such as gold(I) complexes of 7-azaindoles, O-H···N hydrogen bonds and various C-H involved non-covalent contacts have been observed to stabilize the crystal structure. mdpi.comsemanticscholar.org The interplay of these various forces dictates the final three-dimensional architecture of the crystal.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. For this compound, electrospray ionization (ESI) would be a common method to generate gas-phase ions.
The high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M+H]+ or [M-H]-), allowing for the confirmation of the elemental composition (C9H7ClN2O).
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern provides valuable structural information. For this compound, expected fragmentation pathways could include:
Loss of the acetyl group (–C2H3O)
Loss of a methyl radical (–CH3) from the acetyl group
Cleavage of the pyrrole or pyridine ring system
While a specific fragmentation table for this compound is not available, the general principles of fragmentation for heterocyclic compounds would apply. Analysis of these fragments helps to piece together the structure of the parent molecule. Various studies on other 7-azaindole derivatives have utilized mass spectrometry to confirm their structures. mdpi.comacs.orgnih.govnih.gov
Computational Chemistry and Theoretical Studies of 3 Acetyl 5 Chloro 7 Azaindole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying molecules of this size. It is widely used to determine equilibrium geometries, electronic properties, and spectroscopic parameters of 7-azaindole (B17877) systems. bohrium.comresearchgate.net
Geometry optimization is a fundamental DFT calculation that locates the minimum energy structure of a molecule. For 3-Acetyl-5-chloro-7-azaindole, this process would involve systematically adjusting the coordinates of each atom to find the most stable three-dimensional arrangement. Studies on the analogous compound, 5-chloro-7-azaindole-3-carbaldehyde (5Cl7AICA), have been performed using DFT methods like B3LYP-D3, PBE0-D3, and ωB97X-D, providing a reliable precedent. mdpi.com The geometry optimization of 5Cl7AICA revealed how the chloro-substituent and the C3-carbonyl group influence the bond lengths and angles of the bicyclic azaindole core. mdpi.com
Electronic structure analysis follows geometry optimization to describe the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, highlighting regions prone to electrophilic or nucleophilic attack. nih.gov For the 7-azaindole scaffold, the pyridine (B92270) nitrogen (N7) is typically the most negative region, indicating its role as a hydrogen bond acceptor or a site for protonation. mdpi.com
Table 1: Selected Optimized Geometric Parameters for 5-chloro-7-azaindole-3-carbaldehyde (Analogue to this compound) from DFT Calculations (Data extrapolated from a study on 5-chloro-7-azaindole-3-carbaldehyde) mdpi.com
| Parameter | Bond/Angle | Calculated Value (B3LYP-D3) |
| Bond Length | C4-C5 | 1.405 Å |
| Bond Length | C5-C6 | 1.381 Å |
| Bond Length | C5-Cl1 | 1.745 Å |
| Bond Length | C3-C8 (carbonyl) | 1.472 Å |
| Bond Length | C8=O1 (carbonyl) | 1.222 Å |
| Bond Angle | C4-C5-C6 | 119.5° |
| Bond Angle | C4-C5-Cl1 | 120.3° |
| Bond Angle | C2-C3-C8 (carbonyl) | 128.9° |
DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret and assign experimental spectra.
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning specific vibrational modes to observed spectral bands. For instance, in studies of chloro-substituted 7-azaindole-3-carbaldehydes, DFT calculations were crucial for assigning the vibrational modes of the carbonyl group, the C-Cl bond, and the N-H and C-H stretching and bending modes. bohrium.commdpi.com The characteristic ν(C=O) stretching frequency of the acetyl group in this compound would be a prominent feature and its calculated value would be expected in the 1650-1700 cm⁻¹ range.
Table 2: Key Calculated Vibrational Frequencies for 5-chloro-7-azaindole-3-carbaldehyde (Analogue) (Data extrapolated from a study on 5-chloro-7-azaindole-3-carbaldehyde) mdpi.com
| Vibrational Mode | Description | Calculated Frequency (ωB97X-D) |
| ν(N1-H1) | N-H stretching | 3491 cm⁻¹ |
| ν(C=O) | Carbonyl stretching | 1686 cm⁻¹ |
| δ(N1-H1) | N-H in-plane bending | 1492 cm⁻¹ |
| ν(C-Cl) | C-Cl stretching | 761 cm⁻¹ |
NMR Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. Theoretical ¹H and ¹³C NMR spectra for this compound would allow for the assignment of each proton and carbon in the molecule, aiding in its structural confirmation.
Molecular Dynamics Simulations for Conformational Sampling
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations would be valuable for sampling its conformational space, especially the rotation of the acetyl group around the C3-C(O) bond. Simulations, often performed in a solvent box (e.g., water), provide insights into how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence the preferred conformations. mdpi.com Studies on complex kinase inhibitors incorporating the 7-azaindole scaffold have used MD simulations to understand their binding modes and the stability of their interactions within protein active sites. mdpi.comnih.gov
Quantum Chemical Calculations on Reactivity and Reaction Mechanisms
Quantum chemical calculations are instrumental in understanding the reactivity of 7-azaindoles and the mechanisms of their reactions. researchgate.net The 7-azaindole ring system is electron-deficient compared to indole (B1671886), which affects its reactivity in processes like electrophilic substitution. researchgate.net Calculations can determine the activation energies for reactions at different positions on the ring, predicting regioselectivity. For this compound, the acetyl group at C3 is electron-withdrawing, which would further deactivate the pyrrole (B145914) ring towards electrophilic attack. Conversely, the pyridine ring's reactivity can be explored, for instance, in N-oxidation or in metal-catalyzed cross-coupling reactions. researchgate.net DFT studies have been used to elucidate the mechanisms of Rh(III)-catalyzed synthesis of 7-azaindoles, highlighting the role of oxidants and the energetics of steps like C-H activation and reductive elimination. researchgate.net
Conformational Analysis and Energetic Profiles of Azaindole Derivatives
Conformational analysis focuses on the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary conformational flexibility arises from the rotation of the acetyl group. Quantum chemical calculations can be used to construct a potential energy surface by systematically rotating the dihedral angle of the acetyl group relative to the azaindole ring. This analysis reveals the energy barriers between conformers and identifies the most stable, low-energy conformations. nih.gov In a related study on 5-chloro-7-azaindole-3-carbaldehyde, DFT calculations were used to compare the stability of different conformers and their hydrogen-bonded dimers, showing that the orientation of the carbonyl group significantly impacts intermolecular interactions and crystal packing. mdpi.com Such energetic profiles are crucial for understanding how the molecule's shape influences its biological activity and material properties. longdom.org
Structure Activity Relationship Sar Studies of 3 Acetyl 5 Chloro 7 Azaindole Derivatives in Preclinical Research
Impact of Substituents at the C-3 Position on Biological Activity
The C-3 position of the 7-azaindole (B17877) ring is a critical site for modification, and the nature of the substituent at this position significantly influences biological activity. The acetyl group in 3-acetyl-5-chloro-7-azaindole serves as a key interaction point, but its replacement with other moieties has been extensively explored to optimize potency and other pharmacological properties.
Research has shown that aromaticity at the C-3 position is often essential for potent activity. For instance, in the context of anti-trypanosomal agents, replacing the aromatic substituent at the C-3 position with aliphatic groups led to a loss of sub-micromolar activity. nih.gov However, the introduction of a basic amine in these aliphatic chains did improve metabolic clearance and aqueous solubility. nih.gov
In the development of PI3Kγ inhibitors, various C-3 substituted derivatives were evaluated. nih.gov The introduction of 5- and 6-membered aromatic heterocycles, as well as substituted benzoic acids, at this position resulted in compounds with improved cellular potency. nih.gov For example, para-benzoic acid and its ortho-methyl, -isopropyl, and -cyclopropyl analogues showed enhanced cellular activity. nih.gov Furthermore, replacing a phenyl group at the C-3 position with a pyridine (B92270) group led to a significant increase in potency, with one compound demonstrating an IC50 of 0.5 nM against PI3Kγ. nih.gov
Studies on HIV-1 integrase inhibitors have highlighted the importance of π-donor groups at the para-position of a C-3 aryl substituent. nih.govacs.org Methoxy and benzo[d] nih.govacs.orgdioxole groups at this position were found to be beneficial for activity, likely due to favorable electrostatic interactions with the enzyme's catalytic domain. nih.govacs.org Conversely, a meta-substituted phenyl group at C-3 was detrimental to biological activity. nih.gov
The following table summarizes the impact of various C-3 substituents on the biological activity of 7-azaindole derivatives based on preclinical findings.
| C-3 Substituent Type | Observed Impact on Biological Activity | Therapeutic Area/Target | Reference |
| Aliphatic Groups | Decreased potency | Anti-trypanosomal | nih.gov |
| Aromatic Heterocycles | Increased cellular potency | PI3Kγ Inhibition | nih.gov |
| Substituted Benzoic Acids | Increased cellular potency | PI3Kγ Inhibition | nih.gov |
| Pyridine | Significant increase in potency | PI3Kγ Inhibition | nih.gov |
| C-3 Aryl with para-π-donor | Enhanced activity | HIV-1 Integrase Inhibition | nih.govacs.org |
| C-3 Aryl with meta-substituent | Detrimental to activity | HIV-1 Integrase Inhibition | nih.gov |
Role of Halogen Substitution at the C-5 Position on Biological Activity
Halogen substitution at the C-5 position of the 7-azaindole ring is a common strategy to modulate the biological activity and pharmacokinetic properties of these derivatives. The presence of a chloro group in the parent compound, this compound, already highlights the significance of this position.
In the context of ALK kinase inhibitors, 3,5-disubstituted-7-azaindole derivatives have been synthesized, indicating that substitution at the C-5 position is well-tolerated and can be crucial for activity. nih.gov The synthesis often starts from a 5-bromo-7-azaindole (B68098) precursor, which is then further functionalized. nih.gov
For Cdc7 kinase inhibitors, starting from 5-fluoro-7-azaindole, potent and selective compounds have been developed. nih.gov This suggests that different halogens at the C-5 position can be utilized to fine-tune the inhibitory profile of the resulting compounds. nih.gov
In the development of platinum-based anticancer agents, the introduction of a chloro group at the C-5 position of 7-azaindole-3-carbaldehyde ligands in platinum(II) and palladium(II) complexes was investigated. The resulting platinum complex, trans-[PtCl2(5ClL)2], where 5ClL is 5-chloro-7-azaindole-3-carbaldehyde, showed superior activity against cisplatin-resistant ovarian cancer and triple-negative breast cancer cell lines compared to cisplatin. mdpi.com This highlights the beneficial role of the C-5 chloro substitution in enhancing the anticancer properties of these metal complexes. mdpi.com
The table below provides a summary of the effects of halogen substitution at the C-5 position.
| C-5 Halogen | Observed Impact on Biological Activity | Therapeutic Area/Target | Reference |
| Bromo | Key intermediate for further functionalization | General/ALK Kinase Inhibition | nih.gov |
| Fluoro | Led to potent and selective inhibitors | Cdc7 Kinase Inhibition | nih.gov |
| Chloro | Enhanced anticancer activity in metal complexes | Anticancer | mdpi.com |
Influence of Other Azaindole Ring Substitutions on Preclinical Efficacy
Besides the C-3 and C-5 positions, substitutions at other positions of the 7-azaindole ring also play a significant role in determining the preclinical efficacy of these compounds.
Methylation or tosylation of the indole (B1671886) nitrogen (N-1 position) has been shown to result in a loss of activity against T. brucei, suggesting that an unsubstituted N-H group is crucial for this particular biological activity. nih.gov
In the pursuit of HIV-1 integrase inhibitors, the addition of aryl groups at the C-6 position of 7-azaindole derivatives was found to enhance the strand transfer inhibition. nih.govacs.org Specifically, a 4-pyridyl ring at the C-6 position led to a notable increase in inhibitory activity. acs.org
For PI3Kγ inhibitors, the evaluation of different azaindole and azaindazole cores revealed that the specific isomer and substitutions are critical. nih.gov For instance, an azaindole derivative showed a significant improvement in potency compared to an unsubstituted analogue. nih.gov
The table below summarizes the influence of substitutions at other positions of the azaindole ring.
| Position of Substitution | Modification | Observed Impact on Biological Activity | Therapeutic Area/Target | Reference |
| N-1 | Methylation or Tosylation | Loss of activity | Anti-trypanosomal | nih.gov |
| C-6 | Aryl group addition | Enhanced activity | HIV-1 Integrase Inhibition | nih.govacs.org |
| C-6 | 4-pyridyl ring | Increased inhibitory activity | HIV-1 Integrase Inhibition | acs.org |
| Core Isomerism | Azaindole vs. Azaindazole | Significant impact on potency | PI3Kγ Inhibition | nih.gov |
Importance of the Azaindole Core Aromaticity and Hydrogen Bonding for Activity
The inherent aromaticity of the 7-azaindole core and its capacity for hydrogen bonding are fundamental to its role as a privileged scaffold in medicinal chemistry. These properties are crucial for the interaction of 7-azaindole derivatives with their biological targets.
The hydrogen bond donor/acceptor pair of the azaindole core has been demonstrated to be required for potency in anti-trypanosomal agents. nih.gov Replacing the azaindole with a pyridofuran or indole core resulted in a loss of activity, emphasizing the importance of the specific electronic and structural features of the 7-azaindole nucleus. nih.gov
In the context of kinase inhibition, the nitrogen atom at the 7-position of the azaindole ring is particularly important. researchgate.net It can form hydrogen bonds with the hinge region of the ATP-binding site of kinases, a key interaction for potent inhibition. researchgate.net The ability of the 7-azaindole to form a bidentate hydrogen bond with the kinase hinge region is a significant advantage over an indole ring, which can lead to a substantial increase in inhibitory potency. jst.go.jp
The following table highlights the significance of the azaindole core's intrinsic properties.
| Core Property | Significance in Biological Activity | Therapeutic Area/Target | Reference |
| Hydrogen Bond Donor/Acceptor Pair | Required for potency | Anti-trypanosomal | nih.gov |
| N-7 Hydrogen Bonding | Crucial for interaction with kinase hinge region | Kinase Inhibition | researchgate.net |
| Bidentate Hydrogen Bonding | Significant increase in inhibitory potency | Kinase Inhibition | jst.go.jp |
| Aromaticity | Essential for potent activity | Anti-trypanosomal | nih.gov |
Mechanistic Investigations of 3 Acetyl 5 Chloro 7 Azaindole Interactions with Biological Targets Preclinical
Identification of Protein Kinase Targets and Inhibition Profiles
Derivatives of 7-azaindole (B17877) have been extensively studied as inhibitors of a wide array of protein kinases, many of which are implicated in cancer and other diseases. nih.govmdpi.com The versatility of the azaindole core allows for structural modifications that can lead to potent and selective kinase inhibitors. nih.govmdpi.com
Key protein kinase targets for azaindole-based inhibitors include:
Aurora Kinases: These are crucial for mitotic progression, and their inhibition is a key strategy in cancer therapy. mdpi.comresearchgate.net
Cdc7 Kinase: As a serine-threonine kinase, Cdc7 plays a vital role in the initiation of DNA replication, making it a target for anticancer drugs. mdpi.com
DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A): This kinase is involved in neurodevelopment and has been linked to neurodegenerative diseases.
PI3K (Phosphoinositide 3-kinases): This family of enzymes is central to cellular functions like growth, proliferation, and survival.
Haspin Kinase: This kinase is essential for proper chromosome alignment during mitosis. researchgate.net
Nek1 (NIMA-related kinase 1): Nek1 is involved in the DNA damage response and ciliogenesis.
The 7-azaindole scaffold is a well-established hinge-binding element in numerous protein kinase inhibitors. researchgate.net More than 90 human kinases have demonstrated sensitivity to inhibitors based on the 7-azaindole structure. researchgate.net
In vitro assays are fundamental in determining the inhibitory activity of compounds against specific enzymes. For 7-azaindole derivatives, these assays have revealed potent inhibition of various kinases. For instance, certain 7-azaindole-chalcone hybrids have shown significant activity against Haspin kinase, with IC50 values in the sub-micromolar range. researchgate.net One such derivative, compound 5f, exhibited an IC50 of 0.47 µM against Haspin kinase and also inhibited cyclin-dependent kinase 9 (CDK9/CyclinT) with an IC50 of 2.26 µM, indicating a potential dual-target inhibitor. researchgate.net Another compound, 5q, was found to be a potent Haspin kinase inhibitor with an IC50 value of 0.41 µM. researchgate.net
A furanone derivative incorporating the 7-azaindole scaffold was identified as a potent inhibitor of Cdc7 kinase, with an IC50 value of 0.6 nM, and demonstrated excellent selectivity. researchgate.net Furthermore, a 7-azaindolylideneimidazole derivative showed an IC50 value of 20 nM against Cdc7. mdpi.com The inhibitory potential of these compounds is often evaluated through their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: In vitro Enzyme Inhibition Data for 7-Azaindole Analogs
| Compound ID | Target Kinase | IC50 (µM) |
|---|---|---|
| 5f | Haspin | 0.47 researchgate.net |
| 5q | Haspin | 0.41 researchgate.net |
| 5f | CDK9/CyclinT | 2.26 researchgate.net |
| Furanone Derivative | Cdc7 | 0.0006 researchgate.net |
| 7-Azaindolylideneimidazole | Cdc7 | 0.02 mdpi.com |
Molecular docking and computational modeling are instrumental in understanding the interactions between inhibitors and their target proteins at a molecular level. These studies predict the binding mode and help in the rational design of more potent and selective inhibitors. nih.govmdpi.com For 7-azaindole derivatives, docking studies have consistently shown the azaindole core acting as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. mdpi.comresearchgate.net
In the case of 3,5-disubstituted-7-azaindole inhibitors of ALK kinase, docking studies have predicted their binding mode within the ATP active site. nih.govmdpi.com Similarly, for Cdc7 inhibitors, the orientation of the azaindole within the binding pocket is critical for activity, with the Z isomer of a 7-azaindolylideneimidazole derivative showing better interactions with the kinase. mdpi.com
Computational methods like Density Functional Theory (DFT) and molecular docking are employed to predict binding affinities and optimize derivatives for enhanced kinase inhibition. These models can elucidate how different substituents on the azaindole ring influence binding and selectivity. For instance, the introduction of a C-5 chloro atom on the aromatic ring of an Aurora kinase inhibitor was speculated to fill space in the binding pocket and mimic the conformation of a known potent inhibitor. researchgate.net
X-ray crystallography provides high-resolution structural information of ligand-target complexes, offering definitive insights into the binding mode and interactions. nih.govmdpi.com The crystallographic analysis of various kinase-inhibitor complexes has confirmed the role of the 7-azaindole scaffold as a hinge-binding motif. nih.gov
Anti-HIV-1 Integrase Activity and Mechanistic Insights
The 7-azaindole scaffold has also been explored for its potential as an anti-HIV-1 agent, specifically targeting the integrase (IN) enzyme. nih.govresearchgate.net HIV-1 IN is essential for the replication of the virus, making it a validated therapeutic target. nih.govresearchgate.net
Azaindole derivatives, including 3-acetyl-5-chloro-7-azaindole analogs, have been designed as HIV-1 integrase inhibitors. nih.gov Some of these compounds, particularly azaindole hydroxamic acids, have demonstrated potent inhibitory activity against the enzyme and antiviral activity in cell-based assays. nih.gov The mechanism of action is believed to involve the chelation of divalent metal ions (typically Mg2+) in the active site of the integrase, which is a common feature of many integrase inhibitors. researchgate.netnih.gov
Molecular docking studies of diaryl 7-azaindoles with the prototype foamy virus (PFV) integrase, which shares a highly conserved active site with HIV-1 IN, have revealed favorable binding interactions. acs.org These studies suggest that the azaindole nitrogen can form electrostatic interactions with the magnesium ions in the catalytic site. acs.org The aryl substituents on the azaindole core also play a crucial role in establishing hydrophobic and π-π stacking interactions with key residues in the binding pocket, such as Tyr212 and Pro214. acs.org
Table 2: Anti-HIV-1 Integrase Activity of Diaryl 7-Azaindole Derivatives
| Compound ID | % Strand Transfer Inhibition (at 10 µM) |
|---|---|
| 11d | 72% acs.org |
| 11f | 71% acs.org |
Anti-Trypanosomal Activity and Structure-Function Correlations (in vitro/preclinical)
Derivatives of 7-azaindole have emerged as promising agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.gov High-throughput screening identified 3,5-disubstituted-7-azaindoles as potent growth inhibitors of this parasite. nih.gov
Structure-activity relationship (SAR) studies have been crucial in optimizing the anti-trypanosomal activity of this chemical series. These studies revealed that the hydrogen bond donor/acceptor pair of the azaindole core is essential for potency. nih.gov Modifications at the 3- and 5-positions of the azaindole ring have been systematically explored to improve both potency and pharmacokinetic properties. nih.gov For example, while aromaticity at the 3-position was found to be critical for anti-trypanosomal activity, introducing aliphatic groups with a basic amine at this position led to significant improvements in metabolic stability and aqueous solubility. nih.gov
Certain 3,5-disubstituted-7-azaindoles have demonstrated submicromolar potency against T. brucei. nih.gov However, further development of these compounds for treating stage 2 HAT has been hampered by their inability to penetrate the blood-brain barrier. nih.gov
Table 3: Anti-trypanosomal Activity of 3,5-Disubstituted-7-azaindoles
| Compound ID | pEC50 against T. brucei |
|---|---|
| NEU-1207 | > 7.0 nih.gov |
| NEU-1208 | > 7.0 nih.gov |
| NEU-1209 | < 6.5 nih.gov |
Other Preclinical Biological Activities and Proposed Mechanisms of Action
Beyond kinase and integrase inhibition, the 7-azaindole scaffold has been associated with other preclinical biological activities. For instance, some derivatives have been investigated for their potential as autophagy modulators and antimicrobial agents.
The biological effects of substituted 7-azaindoles are often attributed to the interplay of the different functional groups on the core structure. For example, in 6-chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, the trifluoromethyl group is thought to enhance lipophilicity, which can facilitate membrane permeability and interaction with intracellular targets. The nitro group may undergo bioreduction to form reactive species that can interact with cellular components, contributing to the compound's biological activity.
3 Acetyl 5 Chloro 7 Azaindole As a Key Synthetic Intermediate in Complex Molecule Synthesis
Derivatization for Drug Discovery Lead Generation
The 7-azaindole (B17877) scaffold is a cornerstone in the development of inhibitors for a variety of protein kinases, which are critical targets in oncology and inflammation research. chemrxiv.orgnih.govmdpi.com 3-Acetyl-5-chloro-7-azaindole serves as an ideal starting point for generating libraries of potential drug candidates, a process central to hit-to-lead optimization in drug discovery. nih.gov The molecule's functional groups—the acetyl moiety, the chloro atom, and the pyrrole (B145914) N-H—provide orthogonal handles for systematic derivatization to explore the structure-activity relationship (SAR). nih.gov
The C3-acetyl group is a versatile functional handle. It can undergo a variety of chemical transformations, such as Knoevenagel or Claisen-Schmidt condensations, to introduce new carbon-carbon bonds and build molecular complexity. For instance, condensation reactions with substituted aldehydes can yield chalcone-based derivatives, which have been investigated as inhibitors of protein kinases like Haspin and cyclin-dependent kinase 9 (CDK9). acs.org Furthermore, the acetyl group can be used to introduce a "hinge" carbonyl moiety, a strategy employed in the design of inhibitors targeting the SARS-CoV-2 spike protein's interaction with the hACE2 receptor. nih.gov
The 5-chloro substituent is crucial for modulating the electronic properties of the azaindole ring system and provides a site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. chemrxiv.orgacs.org This allows for the introduction of various aryl, heteroaryl, or amino groups at this position, which can probe key binding pockets in target proteins. chemrxiv.org For example, syntheses of Aurora and Anaplastic Lymphoma Kinase (ALK) inhibitors have been achieved by building the 7-azaindole scaffold from precursors like 5-chloro-3-iodo-2-aminopyridine, highlighting the importance of the chloro-substituent. chemrxiv.orgmdpi.comresearchgate.net Similarly, C3,C6-diaryl 7-azaindoles have been synthesized from 6-chloro-3-iodo-7-azaindole precursors for evaluation as HIV-1 integrase inhibitors. researchgate.netnih.gov
The N-H of the pyrrole ring can be alkylated or arylated to further expand the chemical space. nih.gov A review of anticancer 7-azaindole derivatives indicates that positions 1, 3, and 5 are the most active sites for substitution to generate potent molecules. nih.gov
| Target Class/Disease | Derivatization Strategy | Key Precursor Example | Reference |
|---|---|---|---|
| Protein Kinase Inhibitors (e.g., Aurora, ALK) | Sonogashira/Suzuki coupling, Sulfonamide formation | 5-chloro-3-iodo-2-aminopyridine | chemrxiv.orgresearchgate.net |
| Protein Kinase Inhibitors (e.g., Haspin, CDK9) | Chalcone formation via condensation at C3-acetyl group | 3-acetyl-7-azaindole | acs.org |
| HIV-1 Integrase Inhibitors | Sequential Suzuki-Miyaura cross-coupling | 6-chloro-3-iodo-N-protected 7-azaindole | researchgate.netnih.gov |
| Anticancer Agents | Disubstitution at positions 1, 3, and 5 with alkyl, aryl, and heterocyclic groups | Halogenated 7-azaindoles | nih.gov |
| SARS-CoV-2 Entry Inhibitors | Introduction of a carbonyl "hinge" at C3 | 7-azaindole | nih.gov |
Applications in Natural Product Synthesis
While the 7-azaindole scaffold is rare in nature, a few marine alkaloids, notably Variolin B and the Meridianins, feature a related core structure and exhibit potent biological activities, including anticancer and antiviral effects. researchgate.netmdpi.com Synthetic analogs of these natural products, known as Meriolins, have been developed as potent cyclin-dependent kinase inhibitors. researchgate.net
The synthesis of these complex natural product analogs often relies on strategic building blocks. A key approach to the synthesis of Meriolin analogs involves the initial acylation of the 7-azaindole core. Specifically, one reported synthesis begins with the treatment of 7-azaindole with acetyl chloride to afford 3-acetyl-7-azaindole. encyclopedia.pub This intermediate is then further elaborated through N-protection and condensation with dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone, which is a crucial precursor for constructing the final pyrimidine (B1678525) ring of the Meriolin structure. encyclopedia.pub
Given this established synthetic route, this compound represents a highly valuable starting material for creating novel, halogenated analogs of Meriolins and, by extension, Variolins. The 5-chloro group offers an additional site for modification or can be retained to influence the final compound's biological properties, potentially leading to derivatives with improved potency or selectivity.
Development of Chemical Probes and Biological Tools
The unique photophysical properties of the 7-azaindole scaffold make it an excellent platform for the development of chemical probes and biological tools. rsc.orgacs.orgrsc.org These tools are essential for studying complex biological processes, such as protein dynamics, cellular imaging, and analyte detection. acs.orgresearchgate.net this compound can serve as a key intermediate in the synthesis of such probes.
7-azaindole is known to be a fluorescent chromophore whose emission is sensitive to its local environment. acs.org This property has been harnessed by incorporating it into larger molecular constructs to create sophisticated probes. For example, researchers have developed fluorescent probes by coupling 7-azaindole with BODIPY dyes. chemrxiv.orgchemrxiv.orgresearchgate.net These probes have shown the ability to detect protein misfolding and aggregation associated with oxidative stress in living cells, offering a tool to study neurodegenerative diseases and other cellular pathologies. chemrxiv.orgchemrxiv.org
Furthermore, the 7-azaindole framework has been used to construct photoacoustic (PA) imaging probes. One such probe was designed to be activated by superoxide (B77818) anions, enabling high-contrast imaging of drug-induced liver injury. researchgate.net The development of highly selective kinase inhibitors, as discussed previously, also represents a form of chemical probe development. These inhibitors can be used as tools to dissect the specific roles of individual kinases within cellular signaling pathways.
The functional groups on this compound allow for its conjugation to other molecules (e.g., fluorophores, affinity tags) or for tuning its own intrinsic properties. The acetyl group can be modified to attach linkers, while the chloro group can alter the electronic and photophysical characteristics of the scaffold.
| Probe Type | Application | Key Structural Feature | Reference |
|---|---|---|---|
| Fluorescent Probe | Protein structure and dynamics | 7-azatryptophan (bioisostere) | acs.org |
| Fluorescent Probe | Protein misfolding/aggregation | 7-azaindole-BODIPY conjugate | chemrxiv.orgchemrxiv.orgresearchgate.net |
| Photoacoustic Probe | Imaging of superoxide anions (liver injury) | Superoxide-activatable 7-azaindole derivative | researchgate.net |
| Fluorescent Chemosensor | Detection of metal ions (Cr(III), Ce(III)) | 7-azaindole-N-linked 1,2,3-triazole | researchgate.net |
| Kinase Activity Probe | Dissecting cellular signaling pathways | Selective kinase inhibitors | nih.govmdpi.com |
Potential Applications in Advanced Materials Science (e.g., OLEDs)
The application of 7-azaindole derivatives extends beyond biology into the realm of materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.orgrsc.org The 7-azaindole scaffold possesses intrinsic luminescent properties, and its derivatives have been identified as excellent blue emitters, a critical component for full-color displays and solid-state lighting. acs.orgresearchgate.netrsc.org
The electronic properties of 7-azaindole, arising from the fused π-deficient pyridine (B92270) and π-excessive pyrrole rings, can be finely tuned through chemical substitution. aip.orgresearchgate.net This makes intermediates like this compound valuable for designing new organic electronic materials. The chloro-substituent, being an electron-withdrawing group, can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule, which is a key factor in designing efficient OLED materials. researchgate.net
Research has shown that various 7-azaindole derivatives can function as both the emissive material and the hole-transport material in electroluminescent devices. acs.orgresearchgate.net For instance, bromo-substituted di(N-7-azaindolyl)benzene has been synthesized and characterized as a blue luminescent compound for OLEDs, demonstrating that halogenation is a viable strategy for tuning material properties. acs.orgresearchgate.net Similarly, other 5-bromo-7-azaindole (B68098) derivatives have been investigated as solid-state emitters, with structural modifications designed to prevent aggregation-caused quenching (ACQ) and promote aggregation-induced emission (AIE), which is highly desirable for solid-state applications. epo.org The acetyl group on this compound could be used to attach the molecule to polymer backbones or other scaffolds to create advanced functional materials.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Acetyl-5-chloro-7-azaindole, and how can regioselectivity be controlled during chlorination?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) followed by cyclization under acidic conditions (e.g., trifluoroacetic acid/anhydride) to form the 7-azaindole core . Regioselective chlorination at the 5-position can be achieved using N-oxide intermediates to direct electrophilic substitution, as demonstrated in analogous 7-azaindole derivatives . Acetylation at the 3-position is then performed using acetyl chloride or anhydrides under basic conditions.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns and acetyl group placement. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography may resolve ambiguities in regiochemistry, while HPLC with UV detection ensures compound homogeneity .
Q. How can researchers optimize reaction yields in multi-step syntheses of azaindole derivatives?
- Methodological Answer : Use kinetic studies to identify rate-limiting steps (e.g., cyclization efficiency). For example, acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines requires precise stoichiometry of trifluoroacetic anhydride to minimize side reactions . Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves yield and purity .
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound, and how do they inform reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model the compound’s electron density distribution and frontier molecular orbitals. These studies reveal nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., Suzuki coupling at electron-deficient positions) . Solvent effects can be incorporated using polarizable continuum models (PCM) to simulate reaction environments .
Q. How can researchers resolve contradictions in biological activity data for azaindole derivatives?
- Methodological Answer : Cross-validate in vitro assays (e.g., antimicrobial testing against Cryptococcus neoformans) with computational docking studies to confirm target binding . Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to rule out false positives. Statistical tools like Bland-Altman plots assess inter-method variability .
Q. What strategies mitigate challenges in regioselective functionalization of the azaindole core?
- Methodological Answer : Employ directing groups (e.g., acetyl at C3) to steer electrophilic substitution. For example, the acetyl group deactivates the 3-position, directing chlorination to C5 via steric and electronic effects . Transition-metal catalysis (e.g., Pd-mediated C–H activation) enables late-stage diversification at inert positions .
Q. How do solvent and counterion choices affect the stability of this compound in catalytic systems?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in coupling reactions but may promote decomposition under prolonged heating. Use tetrabutylammonium salts to enhance solubility in non-polar media. Monitor degradation pathways via LC-MS under accelerated conditions (elevated temperature/pH) .
Methodological Considerations for Data Integrity
Q. What protocols ensure reproducibility in azaindole synthesis and characterization?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Document reaction conditions (temperature, solvent purity, catalyst loading) in detail .
- Share raw NMR/MS data in public repositories (e.g., Zenodo) .
- Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative HPLC analysis .
Q. How should researchers address discrepancies between computational predictions and experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
